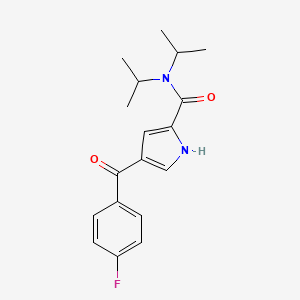

4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-fluorobenzoyl chloride , which is a clear, colorless to light yellow liquid . It’s used in the synthesis of various chemical compounds .

Synthesis Analysis

While specific synthesis methods for “4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide” are not available, 4-fluorobenzoyl chloride, a related compound, has been used in Friedel-Crafts acylation reactions . A patent describes an improved process for the preparation of 4-(4-Fluorobenzoyl)butyric acid, a key raw material for the synthesis of the anti-hyperlipoproteinemetic drug ezetimibe .Molecular Structure Analysis

The molecular structure of 4-fluorobenzoyl chloride, a related compound, is available . It has a molecular formula of C7H4ClFO and a molecular weight of 158.56 g/mol .Physical And Chemical Properties Analysis

4-Fluorobenzoyl chloride, a related compound, has a melting point of 10-12 °C, a boiling point of 82 °C/20 mmHg, and a density of 1.342 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Polymer Chemistry and Materials Science

Overview: 4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide (let’s call it “FBP”) serves as a valuable building block in polymer chemistry and materials science. Its unique structure and reactivity make it useful for creating novel materials.

Applications:- Polyphenylene Ether Synthesis : FBP participates in the synthesis of polyphenylene ethers (PPEs). PPEs are high-performance engineering plastics known for their excellent thermal stability, electrical insulation, and flame resistance. These polymers find applications in automotive components, electrical connectors, and consumer electronics .

- Fluorinated Poly(aryl ether ketone)s (FPAEKs) : FBP contributes to the synthesis of FPAEKs containing 1,4-naphthalene moieties. These specialty polymers combine the benefits of fluorination (chemical resistance, low surface energy) with the mechanical strength of aryl ether ketones. They are employed in membranes for fuel cells, separation technologies, and high-performance coatings .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound is a derivative of 4-fluorobenzoyl chloride , which functions as an acylating agent in organic synthesis . It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .

Mode of Action

The compound interacts with its targets by introducing the 4-fluorobenzoyl group into various organic molecules . This allows for the modification of their chemical and physical properties . The activation of the carbonyl group facilitates the formation of new chemical bonds with nucleophilic substrates .

Biochemical Pathways

It is known that 4-fluorobenzoate, a related compound, undergoes aerobic metabolism initiated by an oxygen-dependent ring cleavage . The resulting product enters intermediary metabolism through the TCA cycle .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The introduction of the 4-fluorobenzoyl group into various organic molecules can modify their chemical and physical properties , potentially leading to diverse molecular structures and contributing to the advancement of chemical and material sciences .

Action Environment

It is known that fluorinated organic compounds, such as 4-fluorobenzoate, are more resistant to microbial degradation than other halogenated compounds due to unusual carbon-fluorine bond properties .

Propiedades

IUPAC Name |

4-(4-fluorobenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-11(2)21(12(3)4)18(23)16-9-14(10-20-16)17(22)13-5-7-15(19)8-6-13/h5-12,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPWYZSWPVBJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorobenzoyl)-N,N-diisopropyl-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)

![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)

![2-Bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2459925.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)

![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)